1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}
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Overview
Description
1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a disulfide linkage and tert-butyl groups, which contribute to its stability and reactivity.
Preparation Methods
The synthesis of 1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} typically involves the reaction of 3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene with a disulfide reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the disulfide bond .
Chemical Reactions Analysis
1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide linkage to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles under acidic or basic conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.
Biology: The compound’s disulfide linkage is of interest in studying protein folding and stability.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems where disulfide bonds play a role in maintaining protein structure and function .
Comparison with Similar Compounds
Similar compounds include:
Di-tert-butyl disulfide: Shares the disulfide linkage but lacks the oxo-lambda~4~-sulfanylidene groups.
3,5-Di-tert-butylcatechol: Contains tert-butyl groups but differs in its functional groups and reactivity.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Similar in having tert-butyl groups but used primarily as an antioxidant
1,1’-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene} stands out due to its unique combination of disulfide and oxo-lambda~4~-sulfanylidene groups, which confer distinct chemical properties and applications.
Properties
CAS No. |
90547-01-6 |
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Molecular Formula |
C28H40N2O2S4 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
1,5-ditert-butyl-3-[[3,5-ditert-butyl-2-(sulfinylamino)phenyl]disulfanyl]-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C28H40N2O2S4/c1-25(2,3)17-13-19(27(7,8)9)23(29-35-31)21(15-17)33-34-22-16-18(26(4,5)6)14-20(28(10,11)12)24(22)30-36-32/h13-16H,1-12H3 |
InChI Key |
YEPWTTGWWOAOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SSC2=CC(=CC(=C2N=S=O)C(C)(C)C)C(C)(C)C)N=S=O)C(C)(C)C |
Origin of Product |
United States |
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